Regioselectivity in m-Cresol Sulfonation: 4-Sulfo vs. 6-Sulfo Isomer Distribution
In the monosulfonation of m-cresol with 90% sulfuric acid, the ratio of the 6-sulfo isomer (2-hydroxy-4-methylbenzenesulfonic acid) to the 4-sulfo isomer (4-hydroxy-2-methylbenzenesulfonic acid) can be controlled by temperature. At 120 °C without catalyst, the 4-sulfo isomer constitutes 68% of the product mixture (6-S/4-S = 32/68), whereas at 20 °C the 4-sulfo isomer drops to 36% (6-S/4-S = 64/36) [1]. This quantitative divergence demonstrates that users requiring the 4-sulfo isomer must select synthesis conditions or purchase the isolated compound, rather than relying on a generic “m-cresolsulfonic acid” mixture.
| Evidence Dimension | Isomer ratio (6-sulfo / 4-sulfo) in sulfonation product mixture |
|---|---|
| Target Compound Data | 68% 4-sulfo isomer (6-S/4-S = 32/68) at 120 °C, 90% H₂SO₄, 0.5 h |
| Comparator Or Baseline | 2-Hydroxy-4-methylbenzenesulfonic acid (6-sulfo isomer): 64% at 20 °C, 90% H₂SO₄, 0.5 h |
| Quantified Difference | 4-Sulfo isomer content increases from 36% (20°C) to 68% (120°C); 32 percentage-point shift |
| Conditions | Sulfonation of m-cresol with 90% H₂SO₄, 0.5 h, no catalyst; isomer ratios determined by ¹H NMR of methyl protons |
Why This Matters
Procurement of the pure 4-sulfo isomer ensures batch-to-batch consistency in applications where the 6-sulfo isomer would alter reactivity or regulatory impurity profiles.
- [1] Sulfonation of m-Cresol and m-Methylanisole, and NMR Analyses of the Products. Nippon Kagaku Kaishi 1976, (3), 497–501. Abstract reports 6-S/4-S ratios at 20, 60, 100, 120 °C. View Source
